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Introduction
Ethanol precipitation is a cornerstone technique in molecular biology for the concentration and

purification of nucleic acids (DNA and RNA) from aqueous solutions.[1][2] This method

leverages the principle of reducing the solubility of nucleic acids by introducing a salt and a

non-polar solvent, typically ethanol or isopropanol.[2][3] The negatively charged phosphate

backbone of DNA and RNA is neutralized by the positive ions from the salt, and the addition of

ethanol disrupts the hydration shell around the nucleic acids, causing them to aggregate and

precipitate out of solution.[2][3] This protocol provides a detailed methodology for the efficient

precipitation of both DNA and RNA, along with quantitative data for optimizing recovery and

purity.

Principle of Ethanol Precipitation
The process of ethanol precipitation can be broken down into three key steps:

Salt Addition: A salt, such as sodium acetate, ammonium acetate, or lithium chloride, is

added to the nucleic acid solution. The positively charged cations (e.g., Na+, NH4+) in the

salt neutralize the negatively charged phosphate groups on the nucleic acid backbone.[2][4]

This reduction in charge repulsion allows the nucleic acid molecules to come closer together.
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Ethanol Addition: Ethanol is a less polar solvent than water. Its addition to the aqueous

solution lowers the dielectric constant, which enhances the electrostatic attraction between

the positive salt ions and the negative phosphate groups.[2] This further reduces the

solubility of the nucleic acids, causing them to precipitate.

Pelleting and Washing: The precipitated nucleic acids are then pelleted by centrifugation.[1]

[5] The supernatant, containing salts and other soluble impurities, is removed. The pellet is

subsequently washed with 70% ethanol to remove any remaining salt, followed by drying

and resuspension in a suitable buffer.[5]

Experimental Protocols
Protocol for Ethanol Precipitation of DNA
This protocol is suitable for the concentration and purification of DNA from various sources.

Materials:

DNA sample in aqueous solution

3 M Sodium Acetate (NaOAc), pH 5.2[5]

100% Ethanol (ice-cold)[5]

70% Ethanol (ice-cold)[5]

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Refrigerated microcentrifuge[5]

Pipettes and nuclease-free tips

Optional: Co-precipitant such as Glycogen or Linear Polyacrylamide (LPA)[5]

Procedure:

Transfer the DNA sample to a microcentrifuge tube.
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Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly

by vortexing.[3]

(Optional) If the DNA concentration is low (<20 ng/µL), add a co-precipitant like glycogen to a

final concentration of 20 µg/mL or linear polyacrylamide to 10-20 µg/mL to aid in pellet

visualization and recovery.[5][6]

Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture.[3] Mix by inverting the tube

several times until the solution is homogeneous.

Incubate the mixture to allow the DNA to precipitate. For DNA concentrations >20 ng/µL,

incubation at -20°C for at least 1 hour is sufficient.[3] For lower concentrations or smaller

DNA fragments, overnight incubation at -20°C is recommended.[2]

Pellet the precipitated DNA by centrifugation at 12,000-14,000 x g for 15-30 minutes at 4°C.

[5][7]

Carefully decant or pipette off the supernatant without disturbing the DNA pellet. The pellet

may be visible as a small white precipitate at the bottom of the tube.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

[5]

Centrifuge at 12,000-14,000 x g for 5-10 minutes at 4°C.[5]

Carefully remove the supernatant.

Air-dry the pellet for 5-15 minutes at room temperature or in a vacuum desiccator. Avoid

over-drying, as this can make the DNA difficult to resuspend.[1]

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol for Ethanol Precipitation of RNA
This protocol is designed for the concentration and purification of RNA, with special

considerations for minimizing RNase activity.

Materials:
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RNA sample in aqueous solution

3 M Sodium Acetate (NaOAc), pH 5.2 (RNase-free)[8]

100% Ethanol (ice-cold)

70% Ethanol (ice-cold, prepared with RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes, pipettes, and tips

Refrigerated microcentrifuge

Optional: Co-precipitant such as Glycogen (RNase-free)[9]

Procedure:

Transfer the RNA sample to an RNase-free microcentrifuge tube.

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample and mix gently.[8]

(Optional) For low RNA concentrations, add an RNase-free co-precipitant like glycogen to a

final concentration of 20 µg/mL.[9]

Add 2.5 to 3 volumes of ice-cold 100% ethanol.[10] Mix thoroughly by inverting the tube.

Incubate at -80°C for at least 1 hour or overnight at -20°C to precipitate the RNA.[8][11]

Pellet the RNA by centrifugation at ≥16,000 x g for 20-30 minutes at 4°C.[11]

Carefully decant the supernatant. The RNA pellet is often invisible.

Wash the pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge at ≥16,000 x g for 5 minutes at 4°C.

Carefully remove the supernatant.
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Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Quantitative Data Summary
The efficiency and purity of nucleic acid precipitation can be influenced by several factors. The

following tables summarize key quantitative data for optimizing your experiments.

Table 1: Choice of Salt and Final Concentrations
Salt

Stock
Concentration

Final
Concentration

Applications and
Notes

Sodium Acetate

(NaOAc)
3 M, pH 5.2 0.3 M

General purpose for

both DNA and RNA

precipitation.[5][8]

Ammonium Acetate

(NH₄OAc)
7.5 M 2.0-2.5 M

Useful for removing

dNTPs. Avoid for

samples intended for

T4 polynucleotide

kinase reactions as

ammonium ions inhibit

the enzyme.

Lithium Chloride (LiCl) 8 M 0.8 M

Primarily used for

selective precipitation

of larger RNA species,

as it is less effective

for precipitating small

RNAs and DNA.[10]

Table 2: Effect of Co-precipitants on Nucleic Acid
Recovery
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Co-precipitant
Working
Concentration

Typical Recovery
Increase

Notes

Glycogen 10-20 µg/mL

Can significantly

improve recovery of

low concentration

samples.

Inert and generally

does not interfere with

downstream

applications.[9]

Linear Polyacrylamide

(LPA)
10-20 µg/mL

Similar to glycogen in

improving recovery.

Forms a more visible

pellet.[5][6]

Table 3: Typical Purity and Yield Metrics
Parameter DNA RNA

Notes on
Contamination

A260/A280 Ratio ~1.8 ~2.0

Lower ratios may

indicate protein or

phenol contamination.

[12]

A260/A230 Ratio 2.0-2.2 2.0-2.2

Lower ratios can

indicate contamination

with salts (e.g.,

guanidinium) or

carbohydrates.[12]

Typical Recovery Rate 70-90% 70-90%

Recovery depends on

initial concentration,

fragment size, and

protocol adherence.

[13]

Visualizing the Workflow
The following diagrams illustrate the key steps in the ethanol precipitation workflow for DNA

and RNA.
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DNA Sample

Add 1/10 vol
3M NaOAc (pH 5.2)

Optional:
Add Co-precipitant

Add 2-2.5 vol
100% Cold Ethanol

Incubate
(-20°C for ≥1 hr)

Centrifuge
(12,000-14,000 x g, 15-30 min, 4°C)

Remove Supernatant

Wash with 500 µL
70% Cold Ethanol

Centrifuge
(12,000-14,000 x g, 5-10 min, 4°C)

Remove Supernatant

Air-dry Pellet
(5-15 min)

Resuspend in
Buffer or Water

Purified DNA

Click to download full resolution via product page

Caption: Workflow for DNA Ethanol Precipitation.
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RNA Sample

Add 1/10 vol
3M NaOAc (pH 5.2)

Optional:
Add Co-precipitant

Add 2.5-3 vol
100% Cold Ethanol

Incubate
(-80°C for ≥1 hr)

Centrifuge
(≥16,000 x g, 20-30 min, 4°C)

Remove Supernatant

Wash with 1 mL
70% Cold Ethanol

Centrifuge
(≥16,000 x g, 5 min, 4°C)

Remove Supernatant

Air-dry Pellet
(5-10 min)

Resuspend in
RNase-free Water

Purified RNA

Click to download full resolution via product page

Caption: Workflow for RNA Ethanol Precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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